[3-(4-Bromophenyl)-1-phenylpyrazol-4-yl]-piperidin-1-ylmethanone
Overview
Description
[3-(4-Bromophenyl)-1-phenylpyrazol-4-yl]-piperidin-1-ylmethanone is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound features a pyrazole ring substituted with a bromophenyl group and a phenyl group, along with a piperidinylmethanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-Bromophenyl)-1-phenylpyrazol-4-yl]-piperidin-1-ylmethanone typically involves the cyclization of appropriate hydrazine derivatives with α,β-alkynic aldehydes. The reaction conditions often include the use of phenylselenyl chloride to facilitate the cyclization process . The one-pot reaction enables the in situ formation of α,β-alkynic hydrazones, which undergo cyclization upon direct treatment with phenylselenyl chloride, leading to the formation of the desired pyrazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve the use of transition-metal catalysts and photoredox reactions to enhance the efficiency and yield of the synthesis. One-pot multicomponent processes and novel reactants are also employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
[3-(4-Bromophenyl)-1-phenylpyrazol-4-yl]-piperidin-1-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted pyrazole derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
[3-(4-Bromophenyl)-1-phenylpyrazol-4-yl]-piperidin-1-ylmethanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [3-(4-Bromophenyl)-1-phenylpyrazol-4-yl]-piperidin-1-ylmethanone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of enzymes such as thioredoxin reductase and topoisomerase IB, which are involved in cellular redox homeostasis and DNA replication, respectively . By inhibiting these enzymes, the compound can exert cytotoxic effects on cancer cells and other pathogenic organisms .
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl benzenesulfonamide: Known for its anti-neurotoxic potential.
3-(4-Bromophenyl)-1-pyridin-2-ylprop-2-en-1-one thiosemicarbazone: Exhibits cytotoxic activity against various cancer cell lines.
Uniqueness
[3-(4-Bromophenyl)-1-phenylpyrazol-4-yl]-piperidin-1-ylmethanone is unique due to its specific substitution pattern and the presence of the piperidinylmethanone moiety, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]-piperidin-1-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN3O/c22-17-11-9-16(10-12-17)20-19(21(26)24-13-5-2-6-14-24)15-25(23-20)18-7-3-1-4-8-18/h1,3-4,7-12,15H,2,5-6,13-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCZTYZREXULNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN(N=C2C3=CC=C(C=C3)Br)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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